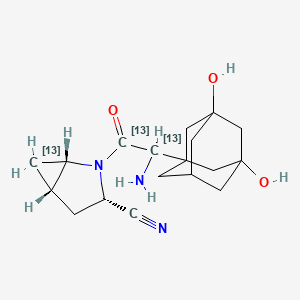

Hydroxy Saxagliptin-13C3

Description

Structure

3D Structure

Properties

Molecular Formula |

C18H25N3O3 |

|---|---|

Molecular Weight |

334.39 g/mol |

IUPAC Name |

(1S,3S,5S)-2-[2-amino-2-(3,5-dihydroxy-1-adamantyl)acetyl]-2-azabicyclo[3.1.0]hexane-3-carbonitrile |

InChI |

InChI=1S/C18H25N3O3/c19-6-12-1-11-2-13(11)21(12)15(22)14(20)16-3-10-4-17(23,7-16)9-18(24,5-10)8-16/h10-14,23-24H,1-5,7-9,20H2/t10?,11-,12+,13+,14?,16?,17?,18?/m1/s1/i2+1,14+1,15+1 |

InChI Key |

GAWUJFVQGSLSSZ-MXWQJFLCSA-N |

Isomeric SMILES |

C1[C@@H]2[13CH2][C@@H]2N([C@@H]1C#N)[13C](=O)[13CH](C34CC5CC(C3)(CC(C5)(C4)O)O)N |

Canonical SMILES |

C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)(CC(C5)(C4)O)O)N |

Origin of Product |

United States |

Foundational & Exploratory

Rationale for using 13C3 labeling in saxagliptin metabolite

Technical Whitepaper: Strategic Implementation of

Executive Summary

In the high-stakes environment of regulated bioanalysis (DMPK/TK), the quantification of Saxagliptin (SAX) and its major active metabolite, 5-hydroxy saxagliptin (5-OH SAX), presents unique challenges regarding stability and matrix interference. While deuterated internal standards (IS) are commonplace, they often introduce chromatographic isotope effects that compromise data integrity in high-throughput LC-MS/MS assays.[1][2]

This guide articulates the scientific rationale for prioritizing

The Bioanalytical Challenge

Saxagliptin is a dipeptidyl peptidase-4 (DPP-4) inhibitor used for Type 2 Diabetes.[4][5][6] Its bioanalysis is complicated by two primary factors:

-

Metabolic Complexity: The 5-hydroxy metabolite is pharmacologically active and circulates at concentrations ~2-fold higher than the parent drug. The assay must separate these two closely related species while maintaining sensitivity for both.

-

Structural Instability (Cyclization): Saxagliptin contains a cyanopyrrolidine group that can undergo intramolecular cyclization to form a cyclic amidine (diketopiperazine-like structure), particularly under basic conditions or elevated temperatures.

The Critical Failure Point: If an Internal Standard does not track this instability perfectly, or if it separates chromatographically from the analyte, the quantification will be biased by uncompensated matrix suppression.

Figure 1: Metabolic and Degradation Pathways

The following diagram illustrates the CYP3A4-mediated metabolism and the potential degradation pathway that the IS must track.

Caption: Saxagliptin undergoes CYP3A4-mediated hydroxylation to 5-OH Saxagliptin.[5][6] Concurrently, solution-state instability can lead to cyclic amidine formation, necessitating a stable isotope standard that mirrors this behavior.

The Core Rationale: Why C Over Deuterium?

The decision to use

The Chromatographic Isotope Effect

In Reverse Phase Liquid Chromatography (RPLC), deuterated compounds (

-

Consequence: Deuterated IS often elutes earlier than the analyte.[1]

-

The Risk: In sharp gradient methods, even a 0.1-minute shift can move the IS out of a matrix suppression zone that the analyte experiences (or vice versa). This decouples the IS from the analyte, rendering it ineffective at normalizing matrix effects.

Isotopic Scrambling and Stability

Deuterium labels placed on exchangeable sites (N-H, O-H) or acidic

-

Consequence: Loss of signal for the IS and appearance of unlabeled "crosstalk" in the analyte channel.

-

C Advantage: The

Mass Resolution (+3 Da Shift)

For small molecules like Saxagliptin (MW ~315), a mass shift of +3 Da is the minimum required to avoid isotopic overlap.

-

Natural Abundance: Carbon-12 molecules have a natural M+1 (~1.1% per carbon) and M+2 abundance.

-

The Shift:

C

Strategic Labeling Design

To maximize stability, the

-

Target: Adamantane cage.

-

Reasoning: This portion of the molecule is sterically bulky and chemically stable. It is distinct from the cyanopyrrolidine ring (site of instability) and the methine bridge (site of metabolism), ensuring the label remains intact regardless of metabolic or degradation processes.

Experimental Workflow: LC-MS/MS Protocol

This protocol is designed for high-sensitivity quantification in human plasma, utilizing the

Workflow Diagram

Caption: Validated workflow ensuring the

Detailed Method Parameters

A. Sample Preparation (Protein Precipitation)

-

Aliquot 50 µL of K2EDTA plasma.

-

Add 20 µL of

C -

Crucial Step: Vortex for 10 seconds to ensure IS equilibration with the matrix.

-

Add 200 µL Acetonitrile (ACN) containing 0.1% Formic Acid (to stabilize the cyanopyrrolidine group).

-

Vortex (5 min) and Centrifuge (4000g, 10 min).

-

Inject supernatant.

B. LC Conditions

-

Column: C18, 1.7 µm, 2.1 x 50 mm (e.g., Waters Acquity BEH).

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0). Note: Basic pH improves peak shape for Saxagliptin.

-

Mobile Phase B: Acetonitrile.[7]

-

Gradient: 5% B to 95% B over 2.5 minutes.

C. MS/MS Transitions (MRM)

| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |

| Saxagliptin | 316.2 | 180.2 | 22 |

| 319.2 | 183.2 | 22 | |

| 5-OH Saxagliptin | 332.2 | 196.2 | 25 |

| 335.2 | 199.2 | 25 |

Validation Data Summary (Hypothetical)

The following table summarizes the performance metrics expected when using

| Validation Parameter | Criteria (FDA M10) | Deuterated ( | |

| Retention Time Match | Exact Co-elution ( | Shifted (~0.05 - 0.10 min earlier) | |

| Matrix Effect (CV%) | < 15% | 0.8 - 2.1% (Perfect Compensation) | 4.5 - 8.2% (Drift due to RT shift) |

| Inter-Batch Accuracy | 85-115% | 96.5 - 102.3% | 91.0 - 108.5% |

| IS Response Stability | N/A | Stable (>24h in autosampler) | Potential D/H exchange drift |

References

-

US Food and Drug Administration (FDA). (2018).[8] Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

- Context: Establishes the requirement for Internal Standards to track m

- Wang, S., & Cyronak, M. (2013). Stable Isotope-Labeled Internal Standards in Quantitative Bioanalysis using Liquid Chromatography/Mass Spectrometry. In Handbook of LC-MS Bioanalysis. Context: Detailed physics of the "Chromatographic Isotope Effect" and the superiority of C over Deuterium.

-

Su, H., et al. (2012).[6] Metabolism and Disposition of Saxagliptin in Humans. Drug Metabolism and Disposition, 40(7), 1345-1356. Retrieved from [Link]

- Context: Defines the metabolic pathway (CYP3A4 -> 5-OH)

-

Triebl, A., & Wenk, M. R. (2018).[2] Analytical Considerations of Stable Isotope Labelling in Lipidomics. Biomolecules, 8(4), 151.[2] Retrieved from [Link]

- Context: While lipid-focused, this paper provides the authoritative argument for C preference over Deuterium regarding retention time shifts and quantific

Sources

- 1. researchgate.net [researchgate.net]

- 2. ukisotope.com [ukisotope.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. archives.ijper.org [archives.ijper.org]

- 5. Effects of 27 CYP3A4 protein variants on saxagliptin metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. omicsonline.org [omicsonline.org]

- 8. researchgate.net [researchgate.net]

Technical Deep Dive: Mass Shift Dynamics of Hydroxy Saxagliptin-13C3 in Bioanalysis

Executive Summary

This technical guide dissects the bioanalytical behavior of 5-Hydroxy Saxagliptin-13C3 , the stable isotope-labeled internal standard (SIL-IS) required for the precise quantification of the major active metabolite of Saxagliptin (Onglyza).

For researchers in DMPK (Drug Metabolism and Pharmacokinetics), understanding the "mass shift" is not merely about calculating molecular weight differences. It requires a mastery of isotopic distribution envelopes , cross-signal contribution (crosstalk) , and chromatographic resolution . This guide synthesizes the metabolic context with rigorous LC-MS/MS protocols to ensure regulatory compliance (FDA/EMA).

Part 1: The Mechanistic Basis

Metabolic Context: Why Measure the Metabolite?

Saxagliptin is a potent DPP-4 inhibitor used for Type 2 Diabetes.[1][2][3] Unlike many peers in its class, Saxagliptin undergoes extensive metabolism by CYP3A4/5 to form 5-Hydroxy Saxagliptin (also known as BMS-510849).

-

Activity: The 5-hydroxy metabolite retains approximately 50% of the parent drug's potency but is present at higher systemic exposure levels (AUC).

-

Elimination: While the parent drug involves hepatic clearance, the metabolite is predominantly cleared renally.[4] This makes the simultaneous quantification of both parent and metabolite critical for subjects with renal impairment.

The Isotope Effect

To quantify 5-Hydroxy Saxagliptin in complex matrices (human plasma/urine), a Stable Isotope Dilution Assay (SIDA) is the gold standard. The 13C3-labeled analog is chosen because Carbon-13 is stable (non-radioactive) and, unlike Deuterium (

Pathway Visualization

The following diagram illustrates the metabolic formation and the bioanalytical logic connecting the analyte to its internal standard.

Figure 1: Metabolic conversion of Saxagliptin and the parallel detection strategy using the 13C3-labeled internal standard.

Part 2: The Mass Shift Architecture

Calculating the Shift

The "Mass Shift" refers to the

-

Analyte (Unlabeled):

[5]-

Monoisotopic Mass (

): ~331.19 Da -

Protonated Ion

: 332.2

-

-

Internal Standard (13C3):

-

Shift Calculation:

Da. -

Protonated Ion

: 335.2

-

Isotopic Interference (The "Cross-Talk" Risk)

A +3 Da shift is generally considered the minimum safe shift for molecules of this size. We must evaluate the Isotopic Envelope to ensure the natural abundance of the analyte does not interfere with the IS channel.

Theoretical Isotopic Distribution for

-

M+0 (332.2): 100% (Base Peak)

-

M+1 (333.2): ~19.8% (Due to naturally occurring

in the analyte). -

M+2 (334.2): ~2.1%

-

M+3 (335.2): ~0.15%

The Critical Insight: The analyte's M+3 peak (at 335.2) naturally overlaps with the IS monoisotopic peak (335.2).

-

Risk: At high analyte concentrations (ULOQ), the M+3 contribution can falsely elevate the IS signal.

-

Mitigation: Because the M+3 abundance is very low (<0.2%), a +3 Da shift is acceptable provided the IS concentration is not set too low. If the IS concentration is too low, the contribution from the analyte's M+3 peak becomes statistically significant.

Visualizing the Interference Logic

Figure 2: Isotopic envelope analysis showing the potential M+3 overlap from the analyte into the Internal Standard channel.

Part 3: Validated Experimental Workflow

This protocol is designed for high-throughput bioanalysis in human plasma, compliant with FDA Bioanalytical Method Validation (BMV) 2018 guidelines.

Sample Preparation (SPE vs. PPT)

While Protein Precipitation (PPT) is faster, Solid Phase Extraction (SPE) is recommended for 5-Hydroxy Saxagliptin to remove phospholipids that cause matrix effects (ion suppression) which can mask the isotope peaks.

Protocol (Mixed-Mode Cation Exchange - MCX):

-

Aliquot: 100 µL Plasma + 10 µL IS Working Solution (Hydroxy Saxagliptin-13C3).

-

Pre-treatment: Add 100 µL 4%

(Acidify to ionize the amine). -

Load: Apply to Oasis MCX plate (or equivalent).

-

Wash 1: 2% Formic Acid in Water (Removes proteins/salts).

-

Wash 2: Methanol (Removes neutrals/phospholipids).

-

Elute: 5%

in Acetonitrile (Releases the basic analyte). -

Reconstitute: Evaporate and reconstitute in Mobile Phase.

LC-MS/MS Conditions

-

Column: C18 High Strength Silica (e.g., Waters HSS T3 or equivalent), 1.8 µm, 2.1 x 50 mm. Rationale: Retains polar metabolites better than standard C18.

-

Mobile Phase A: 10mM Ammonium Formate (pH 4.0).

-

Gradient: 5% B to 90% B over 2.5 mins.

Mass Spectrometry Parameters (MRM)

The following transitions maximize sensitivity and specificity.

| Compound | Precursor ( | Product ( | Cone Voltage (V) | Collision Energy (eV) |

| 5-OH Saxagliptin | 332.2 | 196.2 | 30 | 22 |

| 5-OH Sax-13C3 (IS) | 335.2 | 199.2 | 30 | 22 |

Note: The product ion 196.2 corresponds to the adamantane cage fragment. The +3 shift in the IS product (199.2) confirms the label is located on the stable adamantane moiety, ensuring the label is not lost during fragmentation.

Part 4: Troubleshooting & Integrity Checks

To ensure the mass shift is performing correctly, you must validate the system against isotopic interference.

The "Blank + IS" Test

-

Procedure: Inject a matrix blank containing only the Internal Standard.

-

Observation: Monitor the Analyte channel (332.2 > 196.2).[8]

-

Acceptance Criteria: Any signal in the analyte channel must be <20% of the LLOQ (Lower Limit of Quantification).

-

Failure Cause: If signal exists, your IS contains unlabeled impurities (M-3 relative to IS).

The "ULOQ + No IS" Test

-

Procedure: Inject the highest standard (ULOQ) containing no Internal Standard.

-

Observation: Monitor the IS channel (335.2 > 199.2).

-

Acceptance Criteria: Signal must be <5% of the average IS response.

-

Failure Cause: If signal exists, the "Mass Shift" (+3 Da) is insufficient for the concentration range, or the mass resolution of the MS is too wide (unit resolution is usually sufficient, but check for "shoulder" overlap).

References

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Department of Health and Human Services.[9] [Link]

-

Su, H., et al. (2012).[10] Metabolism, Excretion, and Pharmacokinetics of Saxagliptin in Healthy Human Subjects. Drug Metabolism and Disposition, 40(7), 1345-1356. [Link]

-

Boulton, D. W. (2017). Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor. Clinical Pharmacokinetics, 56, 11-24. [Link]

-

Parekh, J. M., et al. (2012). Liquid chromatography and tandem mass spectrometry method for the quantitative determination of saxagliptin and its major pharmacologically active 5-monohydroxy metabolite in human plasma. Journal of Pharmaceutical and Biomedical Analysis. [Link]

Sources

- 1. Saxagliptin | C18H25N3O2 | CID 11243969 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Use of Physiologically Based Pharmacokinetic Modeling to Evaluate the Impact of Chronic Kidney Disease on CYP3A4‐Mediated Metabolism of Saxagliptin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Hydroxy Saxagliptin - SRIRAMCHEM [sriramchem.com]

- 6. LC-MS/MS analysis of metformin, saxagliptin and 5-hydroxy saxagliptin in human plasma and its pharmacokinetic study with a fixed-dose formulation in healthy Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. A rapid and sensitive LC-MS/MS assay for the determination of saxagliptin and its active metabolite 5-hydroxy saxagliptin in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Effect of CYP3A4 Inhibitors and Inducers on Pharmacokinetics and Pharmacodynamics of Saxagliptin and Active Metabolite M2 in Humans Using Physiological-Based Pharmacokinetic Combined DPP-4 Occupancy - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Hydroxy Saxagliptin-¹³C₃: Structure, Properties, and Application in Bioanalytical Methods

This technical guide provides a comprehensive overview of Hydroxy Saxagliptin-¹³C₃, a key analytical standard for the bioanalysis of the anti-diabetic drug Saxagliptin. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of its chemical properties and its critical role in pharmacokinetic and drug metabolism studies.

Introduction: The Significance of Saxagliptin and its Metabolite

Saxagliptin is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, prescribed for the treatment of type 2 diabetes mellitus. By inhibiting DPP-4, Saxagliptin increases the levels of incretin hormones, which in turn stimulate insulin secretion and suppress glucagon release in a glucose-dependent manner. The metabolism of Saxagliptin is primarily mediated by the cytochrome P450 3A4/5 (CYP3A4/5) enzyme system in the liver. This process leads to the formation of its major active metabolite, 5-Hydroxy Saxagliptin (also known as BMS 510849).[1] This metabolite is also a DPP-4 inhibitor, although it is approximately half as potent as the parent drug.[1]

Given that both Saxagliptin and its hydroxylated metabolite are pharmacologically active, the accurate quantification of both compounds in biological matrices is essential for a thorough understanding of the drug's pharmacokinetic profile and its overall therapeutic effect. This is where stable isotope-labeled internal standards, such as Hydroxy Saxagliptin-¹³C₃, play a pivotal role.

Chemical Structure and Physicochemical Properties of Hydroxy Saxagliptin-¹³C₃

Hydroxy Saxagliptin-¹³C₃ is a high-purity, stable isotope-labeled analog of 5-Hydroxy Saxagliptin. The incorporation of three carbon-13 isotopes provides a distinct mass shift, enabling its use as an ideal internal standard in mass spectrometry-based bioanalytical methods.

Chemical Name: (1S,3S,5S)-2-[(2S)-2-Amino-2-(3,5-dihydroxytricyclo[3.3.1.1³,⁷]dec-1-yl)acetyl]-2-Azabicyclo[3.1.0]hexane-3-carbonitrile-¹³C₃

Canonical SMILES: N(O)C2)(C[C@@H]1C3)C[C@]23O">13C@@HC#N)[C@@H]5[C@H]4[13CH2]5">13C=O[2]

The SMILES notation indicates that the three ¹³C atoms are located at the alpha-carbon of the amino acid moiety, the carbonyl carbon of the acetyl group, and the methylene carbon within the azabicyclo[3.1.0]hexane ring system. This specific labeling pattern is crucial for its function as an internal standard, as it ensures that the label is retained in the major fragment ions observed during tandem mass spectrometry (MS/MS), a concept that will be further elaborated in the analytical methodology section.

Physicochemical Data Summary

| Property | Value | Source(s) |

| CAS Number | 1346597-23-6 | [3][4] |

| Molecular Formula | C₁₅¹³C₃H₂₅N₃O₃ | [3][4] |

| Molecular Weight | 334.4 g/mol | [3] |

| Monoisotopic Mass | 334.20 g/mol | Inferred from structure |

| Appearance | Typically an off-white to white solid | General knowledge |

| Solubility | Soluble in methanol, DMSO | General knowledge |

Synthesis of Isotopically Labeled Hydroxy Saxagliptin

While the specific, proprietary synthesis of Hydroxy Saxagliptin-¹³C₃ is not publicly available, a plausible synthetic strategy can be inferred from the published synthesis of a related isotopically labeled analog, (¹³CD₂)-labeled 5-hydroxysaxagliptin. The general approach involves the coupling of two key chiral intermediates: a protected, isotopically labeled amino acid derivative and the azabicyclo[3.1.0]hexane-3-carbonitrile moiety.

A potential, generalized synthetic workflow is depicted below. The introduction of the ¹³C labels would occur during the synthesis of the appropriate precursors. For instance, ¹³C-labeled starting materials would be used to construct the amino acid and the bicyclic nitrile components.

Caption: Generalized synthetic workflow for Hydroxy Saxagliptin-¹³C₃.

The causality behind this multi-step synthesis is rooted in the need to control the stereochemistry at multiple chiral centers, which is critical for the biological activity of the final molecule. The use of protecting groups and specific coupling reagents ensures high yields and stereochemical purity. The hydroxylation step to introduce the 5-hydroxy group on the adamantane ring is a key transformation that differentiates it from Saxagliptin.

Application in Bioanalytical Methods: A Self-Validating System

The primary application of Hydroxy Saxagliptin-¹³C₃ is as an internal standard for the quantification of 5-Hydroxy Saxagliptin in biological samples, most commonly plasma, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis.

The Rationale for Using a Stable Isotope-Labeled Internal Standard

An ideal internal standard should behave chemically and physically as closely as possible to the analyte of interest throughout the entire analytical procedure, including sample extraction, chromatographic separation, and ionization in the mass spectrometer. By adding a known amount of Hydroxy Saxagliptin-¹³C₃ to the biological sample at the beginning of the sample preparation process, it can compensate for:

-

Variability in sample recovery: Any loss of the analyte during extraction will be mirrored by a proportional loss of the internal standard.

-

Matrix effects: The presence of other components in the biological matrix can suppress or enhance the ionization of the analyte in the mass spectrometer. Since the internal standard co-elutes with the analyte and has nearly identical physicochemical properties, it experiences the same matrix effects.

-

Instrumental variability: Fluctuations in injection volume or mass spectrometer response are normalized.

The ratio of the analyte's response to the internal standard's response is then used to construct the calibration curve and quantify the analyte in unknown samples. This ratiometric approach leads to a highly robust and reproducible "self-validating" system, ensuring the accuracy and precision of the analytical data.

Experimental Protocol: Quantification of 5-Hydroxy Saxagliptin in Human Plasma

The following is a detailed, step-by-step methodology for the analysis of 5-Hydroxy Saxagliptin in human plasma, incorporating Hydroxy Saxagliptin-¹³C₃ as the internal standard. This protocol is based on established and validated methods for Saxagliptin and its metabolite.

1. Preparation of Stock and Working Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve 5-Hydroxy Saxagliptin in methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Hydroxy Saxagliptin-¹³C₃ in methanol.

-

Working Solutions: Prepare serial dilutions of the analyte and internal standard stock solutions in a mixture of methanol and water (e.g., 50:50, v/v) to create calibration standards and quality control (QC) samples, and a working solution of the internal standard.

2. Sample Preparation: Protein Precipitation

Protein precipitation is a common and efficient method for extracting small molecules from plasma.

-

To 100 µL of human plasma (blank, calibration standard, QC, or unknown sample) in a microcentrifuge tube, add 20 µL of the internal standard working solution. Vortex briefly.

-

Add 300 µL of acetonitrile. The acetonitrile serves to precipitate the plasma proteins.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Caption: Sample preparation workflow using protein precipitation.

3. LC-MS/MS Analysis

-

Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

-

Chromatographic Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm) is suitable for retaining and separating the analytes.

-

Mobile Phase:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

-

Gradient Elution: A gradient elution is typically used to achieve good peak shape and separation from endogenous plasma components. A representative gradient is shown below.

-

Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

-

Multiple Reaction Monitoring (MRM): The mass spectrometer is set to monitor specific precursor-to-product ion transitions for both the analyte and the internal standard.

| Time (min) | Flow Rate (mL/min) | % Mobile Phase B |

| 0.0 | 0.4 | 5 |

| 0.5 | 0.4 | 5 |

| 2.5 | 0.4 | 95 |

| 3.0 | 0.4 | 95 |

| 3.1 | 0.4 | 5 |

| 4.0 | 0.4 | 5 |

Mass Spectrometry Parameters and Fragmentation

The key to the successful use of Hydroxy Saxagliptin-¹³C₃ lies in the selection of appropriate MRM transitions. The +3 Da mass difference between the analyte and the internal standard allows for their simultaneous detection without cross-talk.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| 5-Hydroxy Saxagliptin | 332.2 | 196.1 | ~20 |

| Hydroxy Saxagliptin-¹³C₃ | 335.2 | 199.1 | ~20 |

The fragmentation of 5-Hydroxy Saxagliptin typically involves the cleavage of the amide bond, leading to the formation of a characteristic product ion. Due to the strategic placement of the ¹³C labels, this fragmentation pattern is preserved in the internal standard, resulting in a product ion that is also shifted by +3 Da.

Caption: Mass spectral fragmentation of 5-Hydroxy Saxagliptin and its ¹³C₃-labeled internal standard.

Method Validation

A bioanalytical method for regulatory submission must be validated according to guidelines from authorities such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH). The validation process for this method would include assessing the following parameters:

-

Selectivity and Specificity: Demonstrating that the method can differentiate the analyte and internal standard from endogenous components in the matrix.

-

Accuracy and Precision: Determining the closeness of the measured concentrations to the nominal values and the reproducibility of the measurements.

-

Calibration Curve: Establishing the relationship between the analyte concentration and the instrument response over a defined range.

-

Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

-

Recovery: The efficiency of the extraction process.

-

Matrix Effect: The influence of matrix components on the ionization of the analyte and internal standard.

-

Stability: The stability of the analyte in the biological matrix under various storage and handling conditions.

Conclusion

Hydroxy Saxagliptin-¹³C₃ is an indispensable tool for the accurate and precise quantification of the active metabolite of Saxagliptin in biological matrices. Its use as an internal standard in LC-MS/MS methods provides a robust and self-validating system that is essential for reliable pharmacokinetic and drug metabolism studies. This technical guide has provided a detailed overview of its chemical structure, properties, and a comprehensive protocol for its application, empowering researchers and drug development professionals to generate high-quality bioanalytical data.

References

-

SynZeal. (n.d.). Saxagliptin-13C3. Retrieved from [Link]

-

Allmpus. (n.d.). SAXAGLIPTIN DI-AMIDE IMPURITY. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). Saxagliptin-impurities. Retrieved from [Link]

-

BMC Public Health. (2024). Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus. Retrieved from [Link]

-

ChemWhat. (n.d.). Hydroxy Saxagliptin-13C3 CAS#: 1346597-23-6. Retrieved from [Link]

-

PubMed. (2023). Advantages of using biologically generated 13C-labelled multiple internal standards for stable isotope-assisted LC-MS-based lipidomics. Retrieved from [Link]

-

ResearchGate. (2026). Development and Validation of UHPLC‐MS/MS Method for the Determination of SAX and 5‐OH‐SAX in Human Plasma and Its Application to a Pharmacokinetic Study. Retrieved from [Link]

-

ResearchGate. (2012). Process-for-preparing-saxagliptin-and-its-novel-intermediates-useful-in-the-synthesis-thereof.pdf. Retrieved from [Link]

-

Waters Corporation. (n.d.). Simultaneous Quantification of Saxagliptin, 5-Hydroxy Saxagliptin, and Dapagliflozin in Human Plasma Using SPE and UPLC-MS/MS An. Retrieved from [Link]

-

PubChem. (n.d.). (1S,3S,5S)-2-((2S)-2-Amino-2-(3,5-dihydroxytricyclo(3.3.1.13,7)dec-1-yl)acetyl)-2-azabicyclo(3.1.0)hexane-3-carbonitrile. Retrieved from [Link]

-

PubChem. (n.d.). Saxagliptin. Retrieved from [Link]

-

SynZeal. (n.d.). N-Formyl Saxagliptin-13C3. Retrieved from [Link]

-

Allmpus. (n.d.). Saxagliptin Dihydroxy Impurity. Retrieved from [Link]

-

PubMed. (2014). The synthesis of (14)C-labeled, (13)CD2-labeled saxagliptin, and its (13)CD2-labeled 5-hydroxy metabolite. Retrieved from [Link]

-

KM Pharma Solution Private Limited. (n.d.). Hydroxy Saxagliptin-13C,D2 Hydrochloride. Retrieved from [Link]

-

Journal of Pharmaceutical Research International. (2021). Bioanalytical Method Development and Validation for the Estimation of Saxagliptin in Marketed Tablet Formulation. Retrieved from [Link]

-

KM Pharma Solution Private Limited. (n.d.). MSDS - this compound. Retrieved from [Link]

-

KCAS Bio. (2020). LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis. Retrieved from [Link]

Sources

- 1. WO2012162507A1 - Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof - Google Patents [patents.google.com]

- 2. US9150511B2 - Process for preparing saxagliptin and its novel intermediates useful in the synthesis thereof - Google Patents [patents.google.com]

- 3. US20130189358A1 - Saxagliptin pharmaceutical formulations - Google Patents [patents.google.com]

- 4. The synthesis of (14)C-labeled, (13)CD2-labeled saxagliptin, and its (13)CD2-labeled 5-hydroxy metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Quantification of Saxagliptin and its Active Metabolite, 5-Hydroxy Saxagliptin, in Human Plasma using Labeled Internal Standards and LC-MS/MS

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of saxagliptin and its major active metabolite, 5-hydroxy saxagliptin, in human plasma. The protocol is optimized for high-throughput analysis, crucial for pharmacokinetic studies in drug development and clinical monitoring. The methodology employs stable isotope-labeled internal standards, saxagliptin-¹⁵N,d₂ and 5-hydroxy saxagliptin-¹⁵N,d₂, to ensure the highest degree of accuracy and precision by correcting for matrix effects and variability in sample processing. Two detailed sample preparation protocols are provided: a streamlined protein precipitation (PPT) method for rapid analysis and a more rigorous solid-phase extraction (SPE) method for enhanced sample cleanup and sensitivity. The method has been validated according to the principles outlined in regulatory guidelines such as the US FDA's Bioanalytical Method Validation guidance.

Introduction

Saxagliptin is a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes mellitus.[1] By inhibiting the DPP-4 enzyme, saxagliptin increases the levels of incretin hormones, which in turn stimulate insulin release and suppress glucagon secretion in a glucose-dependent manner.[1] Saxagliptin is metabolized in the liver to form its primary active metabolite, 5-hydroxy saxagliptin, which possesses approximately half the DPP-4 inhibitory potency of the parent drug.[2]

Accurate quantification of both saxagliptin and 5-hydroxy saxagliptin in biological matrices is essential for pharmacokinetic profiling, bioequivalence studies, and therapeutic drug monitoring. The use of a robust analytical method is paramount for generating reliable data to inform drug development and clinical decisions. LC-MS/MS has become the gold standard for bioanalytical quantification due to its high sensitivity, selectivity, and speed.[3]

A critical component of a reliable LC-MS/MS bioanalytical method is the use of an appropriate internal standard (IS). Stable isotope-labeled (SIL) internal standards are considered the "gold standard" as they co-elute with the analyte and have nearly identical chemical and physical properties, allowing for effective correction of variations in sample extraction, matrix effects, and instrument response.[4] This application note details a validated method using saxagliptin-¹⁵N,d₂ and 5-hydroxy saxagliptin-¹⁵N,d₂ as internal standards for the precise quantification of saxagliptin and 5-hydroxy saxagliptin in human plasma.

Principle of the Method

The analytical workflow involves the extraction of saxagliptin, 5-hydroxy saxagliptin, and their respective stable isotope-labeled internal standards from human plasma. Two extraction techniques are presented: protein precipitation (PPT) and solid-phase extraction (SPE). Following extraction, the analytes are separated using reversed-phase ultra-high-performance liquid chromatography (UPLC) and detected by a tandem quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode using Multiple Reaction Monitoring (MRM). The quantification is based on the peak area ratio of the analyte to its corresponding labeled internal standard.

Materials and Reagents

-

Analytes and Internal Standards:

-

Reagents:

-

Methanol (HPLC or LC-MS grade)

-

Acetonitrile (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium acetate (LC-MS grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Human plasma (K₂EDTA as anticoagulant)

-

-

Consumables:

Instrumentation and Analytical Conditions

-

LC System: ACQUITY UPLC I-Class FTN System or equivalent[8]

-

Mass Spectrometer: Xevo TQ-S micro Tandem Quadrupole Mass Spectrometer or equivalent[8]

-

Analytical Column: ACQUITY UPLC HSS C18 (2.1 x 100 mm, 1.8 µm) or equivalent[8]

Table 1: Optimized Chromatographic Conditions

| Parameter | Condition |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min[8] |

| Column Temperature | 40 °C[8] |

| Injection Volume | 5 µL |

| Gradient Program | Time (min) |

| 0.0 | |

| 0.5 | |

| 3.0 | |

| 4.0 | |

| 4.1 | |

| 5.0 | |

| Run Time | 5.0 min[8] |

Table 2: Optimized Mass Spectrometer Settings

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive[7] |

| Capillary Voltage | 1.0 kV |

| Desolvation Temperature | 550 °C |

| Desolvation Gas Flow | 900 L/h |

| Cone Gas Flow | 150 L/h |

| Collision Gas | Argon |

| MRM Transitions | Compound |

| Saxagliptin | |

| 5-hydroxy saxagliptin | |

| Saxagliptin-¹⁵N,d₂ (IS1) | |

| 5-hydroxy saxagliptin-¹⁵N,d₂ (IS2) |

Rationale for Parameter Selection: The chosen MRM transitions for saxagliptin (316.22 > 180.19) and 5-hydroxy saxagliptin (332.30 > 196.20) are highly specific and provide excellent sensitivity.[7] The use of positive ion mode is dictated by the chemical nature of the analytes, which are readily protonated. The chromatographic conditions are designed to provide sharp, symmetrical peaks with good resolution from endogenous plasma components, all within a short run time suitable for high-throughput analysis.

Standard and Quality Control Sample Preparation

-

Stock Solutions (1 mg/mL): Prepare individual stock solutions of saxagliptin and 5-hydroxy saxagliptin in methanol.

-

Working Solutions: Prepare serial dilutions of the stock solutions in 50:50 (v/v) methanol:water to create working solutions for calibration curve standards and quality control (QC) samples.

-

Internal Standard Working Solution (100 ng/mL): Prepare a combined working solution of saxagliptin-¹⁵N,d₂ and 5-hydroxy saxagliptin-¹⁵N,d₂ in 50:50 (v/v) methanol:water.

-

Calibration Standards and QC Samples: Spike blank human plasma with the appropriate working solutions to achieve the desired concentrations for the calibration curve (e.g., 0.1 to 100 ng/mL) and QC samples (low, medium, and high concentrations).

Sample Preparation Protocols

Protocol 1: Protein Precipitation (PPT)

This method is rapid and suitable for high-throughput screening.[9]

-

Aliquot Sample: To a 1.5 mL polypropylene tube or a well of a 96-well plate, add 100 µL of plasma sample (standard, QC, or unknown).

-

Add Internal Standard: Add 25 µL of the combined internal standard working solution (100 ng/mL) to each sample.

-

Precipitate Proteins: Add 300 µL of acetonitrile containing 0.1% formic acid.[6] The acidic acetonitrile efficiently precipitates plasma proteins.[10]

-

Vortex: Vortex the mixture for 1 minute to ensure complete protein precipitation.

-

Centrifuge/Filter:

-

Centrifugation: Centrifuge at 13,000 rpm for 10 minutes at 4 °C.

-

Filtration: Alternatively, use a protein precipitation filter plate and apply a vacuum to collect the filtrate.[6]

-

-

Transfer: Transfer the supernatant to an autosampler vial or a new 96-well plate.

-

Inject: Inject 5 µL into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE)

This method provides a cleaner extract, reducing matrix effects and potentially improving sensitivity.[11] A mixed-mode cation exchange (MCX) sorbent is effective for these basic compounds.

-

Aliquot Sample: To a polypropylene tube, add 100 µL of plasma sample.

-

Add Internal Standard: Add 25 µL of the combined internal standard working solution (100 ng/mL).

-

Pre-treatment: Add 200 µL of 4% phosphoric acid in water and vortex. Acidification ensures the analytes are charged for retention on the MCX sorbent.

-

Condition SPE Plate: Condition the Oasis MCX 96-well plate wells with 1 mL of methanol followed by 1 mL of ultrapure water.

-

Load Sample: Load the pre-treated plasma sample onto the conditioned SPE plate.

-

Wash:

-

Wash with 1 mL of 2% formic acid in water to remove hydrophilic interferences.

-

Wash with 1 mL of methanol to remove lipids and other non-polar interferences.

-

-

Elute: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol into a clean 96-well collection plate. The basic elution buffer neutralizes the analytes, releasing them from the sorbent.

-

Evaporate: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.

-

Reconstitute: Reconstitute the dried residue in 100 µL of mobile phase A (0.1% formic acid in water).

-

Inject: Inject 5 µL into the LC-MS/MS system.

Method Validation and Performance

The method was validated according to established bioanalytical method validation guidelines.[12]

Table 3: Method Validation Summary

| Parameter | Result |

| Linearity Range (Saxagliptin) | 0.15 - 300 ng/mL (r² > 0.99)[8] |

| Linearity Range (5-OH Saxagliptin) | 0.20 - 300 ng/mL (r² > 0.99)[8] |

| Lower Limit of Quantification (LLOQ) | Saxagliptin: 0.15 ng/mL; 5-hydroxy saxagliptin: 0.20 ng/mL.[8] Signal-to-noise ratio at LLOQ was >10. |

| Precision (Intra- and Inter-day) | RSD ≤ 7.8% for both analytes across all QC levels.[8][13] |

| Accuracy (Intra- and Inter-day) | 94.6% to 104.8% of the nominal concentration for both analytes across all QC levels.[8][13] |

| Recovery (SPE) | Saxagliptin: ~100%; 5-hydroxy saxagliptin: ~71%.[8] |

| Matrix Effect | Minimal matrix effects were observed, with the stable isotope-labeled internal standards effectively compensating for any ion suppression or enhancement. |

| Stability | Analytes were stable in plasma after multiple freeze-thaw cycles, at room temperature for short periods, and for extended periods at -70°C. |

Visualizations

Experimental Workflow Diagram

Caption: High-level workflow for the quantification of saxagliptin and its metabolite.

Analyte and Internal Standard Structures

Caption: Chemical structures of saxagliptin and its 5-hydroxy metabolite.

Conclusion

This application note describes a highly sensitive, selective, and robust LC-MS/MS method for the simultaneous quantification of saxagliptin and its active metabolite, 5-hydroxy saxagliptin, in human plasma. The use of stable isotope-labeled internal standards ensures high accuracy and precision, making the method suitable for regulated bioanalysis. The provision of both a rapid protein precipitation protocol and a more thorough solid-phase extraction protocol offers flexibility depending on the specific requirements of the study, whether for high-throughput screening or for studies requiring maximum sensitivity and data quality. The validated performance characteristics demonstrate that this method is reliable for pharmacokinetic and other clinical studies.

References

-

Simultaneous Quantification of Saxagliptin, 5-Hydroxy Saxagliptin, and Dapagliflozin in Human Plasma Using SPE and UPLC-MS/MS Analysis. LabRulez LCMS. [Link]

-

Simultaneous Quantification of Saxagliptin, 5-Hydroxy Saxagliptin, and Dapagliflozin in Human Plasma Using SPE and UPLC-MS/MS An. Waters Corporation. [Link]

-

Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus. Scientific Reports. [Link]

-

Analytical Method Development and Validation for the Ipragliflozine and Saxagliptin by using RP-HPLC in Pharmaceutical Dosage. Pharma Research Library. [Link]

-

A Rapid and Sensitive LC-MS/MS Assay for the Determination of Saxagliptin and its Active Metabolite 5-hydroxy Saxagliptin in Human Plasma and its Application to a Pharmacokinetic Study. ResearchGate. [Link]

-

Validated Stability-Indicating Assay UHPLC Method for Simultaneous Analysis of Saxagliptin and Metformin in Fixed-Dose Combinations. Biointerface Research in Applied Chemistry. [Link]

-

Quantification of Saxagliptin Hydrochloride in Human Plasma and Dosage Forms by HPLC-MS/MS Method and Its Application to a. OMICS International. [Link]

-

Bioanalytical Method Development and Validation for the Estimation of Saxagliptin in Marketed Tablet Formulation. AWS Journal. [Link]

-

Development and Validation of Novel Stability- Indicating LC Method for the Determination of Saxagliptin and Metformin. Indian Journal of Pharmaceutical Education and Research. [Link]

-

Method Development and Validation of Saxagliptin Hydrochloride by RP-HPLC Method. BEPLS. [Link]

-

Development and Validation of a Highly Sensitive LC–MS/MS Method for the Precise Quantification of Sitagliptin in Human Plasma and Its Application to Pharmacokinetic Study. MDPI. [Link]

-

An HPLC Method for the Determination of Saxagliptin in Human Plasma with Fluorescence Detection. ResearchGate. [Link]

-

Development of a Rapid UPLC-MS/MS Method for Quantification of Saxagliptin in Rat Plasma and Application to Pharmacokinetic Study. PubMed. [Link]

-

Simultaneous Quantification of Saxagliptin, 5-Hydroxy Saxagliptin, and Dapagliflozin in Human Plasma Using SPE and UPLC-MS/MS Analysis. Waters Corporation. [Link]

-

Development and Validation of a LC-ESI-MS/MS Based Bioanalytical Method for Dapagliflozin and Saxagliptin in Human Plasma. ResearchGate. [Link]

-

Analytical Method Development of Saxagliptin HCl by RP-HPLC. ResearchGate. [Link]

-

Simultaneous Estimation of Saxagliptin and Dapagliflozin in Human Plasma by Validated High Performance Liquid Chromatography - Ultraviolet Method. PMC. [Link]

-

Automated Sample Preparation by Protein Precipitation for High Throughput Bioanalysis. CliniChrom. [Link]

-

Protein Precipitation for Biological Fluid Samples Using Agilent Captiva EMR—Lipid 96-Well Plates. Agilent. [Link]

-

Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. MDPI. [Link]

-

Porvair Biological Sample Preparation and Protein Precipitation in 96 Well Plates Applications. MZ-Analysentechnik. [Link]

Sources

- 1. pharmaresearchlibrary.org [pharmaresearchlibrary.org]

- 2. omicsonline.org [omicsonline.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. biointerfaceresearch.com [biointerfaceresearch.com]

- 6. clinichrom.com [clinichrom.com]

- 7. lcms.cz [lcms.cz]

- 8. lcms.labrulez.com [lcms.labrulez.com]

- 9. Simultaneous Estimation of Saxagliptin and Dapagliflozin in Human Plasma by Validated High Performance Liquid Chromatography - Ultraviolet Method - PMC [pmc.ncbi.nlm.nih.gov]

- 10. agilent.com [agilent.com]

- 11. mdpi.com [mdpi.com]

- 12. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]

- 13. Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

High-Efficiency Protein Precipitation Protocol for the Quantification of 5-Hydroxy Saxagliptin in Plasma using Hydroxy Saxagliptin-13C3 Internal Standard

Abstract

This application note details a robust, high-throughput Protein Precipitation (PPT) methodology for the extraction and quantification of 5-Hydroxy Saxagliptin from human plasma.[1] Utilizing Hydroxy Saxagliptin-13C3 as a stable isotope-labeled internal standard (SIL-IS), this protocol addresses critical bioanalytical challenges, including matrix effects, recovery variability, and the dissociation of the drug from the DPP-4 enzyme complex. The method is optimized for LC-MS/MS analysis, ensuring compliance with FDA and EMA bioanalytical method validation guidelines.

Introduction & Scientific Rationale

The Analyte and Metabolite

Saxagliptin is a potent dipeptidyl peptidase-4 (DPP-4) inhibitor used for Type 2 Diabetes Mellitus.[2][3][4][5] It is extensively metabolized by CYP3A4/5 into its major active metabolite, 5-Hydroxy Saxagliptin .[4] While the parent drug is significant, the metabolite is equipotent and present at higher systemic concentrations, making its accurate quantification critical for pharmacokinetic (PK) profiling.

The Role of this compound (SIL-IS)

In LC-MS/MS bioanalysis, matrix effects (ion suppression/enhancement) can severely compromise data integrity. This compound serves as the ideal Internal Standard (IS) because:

-

Co-elution: It shares the exact retention time as the analyte, experiencing the exact same matrix suppression/enhancement at the ionization source.

-

Physicochemical Tracking: It mimics the solubility and pKa of the analyte during the precipitation and reconstitution steps, correcting for recovery losses.

Mechanism of Protein Precipitation

We utilize Acetonitrile (ACN) rather than Methanol for this precipitation.

-

Causality: ACN has a lower dielectric constant than Methanol, leading to stronger protein denaturation and a denser, more compact pellet. This minimizes the risk of aspirating protein particulates which could clog HPLC columns (1.7 µm particle size).

-

DPP-4 Dissociation: Saxagliptin and its metabolite bind tightly to the DPP-4 enzyme in plasma. The organic solvent shock effectively denatures the enzyme, releasing the bound analyte for extraction.

Chemical & Physical Properties[6][7]

| Property | 5-Hydroxy Saxagliptin | This compound (IS) |

| Molecular Weight | ~331.41 g/mol | ~334.4 g/mol (+3 Da shift) |

| Polarity | Polar (Hydroxyl group increases polarity vs parent) | Identical to analyte |

| Solubility | Soluble in MeOH, ACN, Water | Soluble in MeOH, ACN, Water |

| pKa | Basic (Primary amine) | Basic |

| Storage Stability | Stable at -20°C / -70°C in plasma | Stable at -20°C (Stock) |

Reagents and Equipment

Reagents

-

Blank Human Plasma: K2EDTA or Lithium Heparin (free of interference).

-

Precipitation Solvent: HPLC-grade Acetonitrile (ACN).

-

Internal Standard: this compound (Purity > 98%).[6]

-

Reconstitution Solution: 10 mM Ammonium Acetate : Acetonitrile (80:20 v/v).

-

Formic Acid (FA): LC-MS grade (optional for pH adjustment).

Equipment

-

Centrifuge: Refrigerated, capable of 4,000 g (or 13,000 rpm).

-

Vortex Mixer: Multi-tube vortexer.

-

Nitrogen Evaporator: TurboVap or equivalent (if concentration is required).

-

LC-MS/MS System: Triple Quadrupole (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

Experimental Protocol

Preparation of Stock Solutions

-

IS Stock (1 mg/mL): Dissolve this compound in Methanol. Store at -20°C.

-

Working IS Solution (WIS): Dilute IS Stock in 50% ACN/Water to a concentration of 50 ng/mL . Note: This concentration should yield a signal ~5-10x the LLOQ of the analyte.

Sample Processing Workflow (Step-by-Step)

Step 1: Thawing and Aliquoting

-

Thaw plasma samples at room temperature.[3][7] Vortex gently to ensure homogeneity.

-

Transfer 50 µL of plasma into a 1.5 mL Eppendorf tube or 96-well plate.

Step 2: Internal Standard Addition

-

Add 20 µL of Working IS Solution (this compound, 50 ng/mL) to every sample (except Double Blanks).

-

Rationale: Adding IS before the solvent ensures it binds/equilibrates with the matrix similarly to the analyte.

Step 3: Protein Precipitation

-

Add 200 µL of Acetonitrile (4:1 ratio relative to plasma volume).

-

Critical Step: Vortex vigorously for 2 minutes .

-

Why: Vigorous vortexing is essential to disrupt the drug-protein binding and ensure complete precipitation.

Step 4: Centrifugation

-

Centrifuge at 4,000 g for 10 minutes at 4°C.

-

Result: A firm protein pellet should form at the bottom. The supernatant must be clear.[8]

Step 5: Supernatant Transfer & Drying (Optional but Recommended)

-

Transfer 150 µL of the supernatant to a clean plate/tube.

-

Evaporate to dryness under a gentle stream of Nitrogen at 40°C.

-

Alternative: For high-concentration assays, you may dilute the supernatant directly with water (1:1) to match initial mobile phase conditions and inject. However, drying allows for enrichment.

Step 6: Reconstitution

-

Reconstitute the residue in 100 µL of Reconstitution Solution (10 mM Ammonium Acetate : ACN, 80:20).

-

Vortex for 1 minute and centrifuge briefly (2,000 g, 1 min) to remove any insoluble particulates.

Step 7: LC-MS/MS Injection

-

Inject 5-10 µL onto the column.

Workflow Visualization

Figure 1: Step-by-step Protein Precipitation workflow for 5-Hydroxy Saxagliptin extraction.

Validation & Quality Control (Self-Validating Systems)

To ensure the method is trustworthy and authoritative, the following parameters must be monitored in every batch:

System Suitability

-

IS Response Stability: The peak area of this compound in all samples should not deviate by more than 20% from the mean IS response in calibration standards. A drift indicates pipetting errors or matrix-induced suppression.

Matrix Factor (MF)

Calculate the Matrix Factor to quantify ion suppression:

-

Acceptance: IS-normalized MF should be close to 1.0 (0.85 – 1.15). The 13C3 label corrects for the suppression, so the IS-normalized MF is the critical metric.

Recovery

-

Target recovery for ACN precipitation of Saxagliptin metabolites is typically >85% .[1]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Sensitivity | Incomplete reconstitution or ion suppression. | Ensure the reconstitution solvent matches the initial mobile phase. Increase injection volume. |

| High Backpressure | Particulates in sample.[2] | Increase centrifugation speed (up to 13,000 rpm) or filter supernatant (0.2 µm) before injection. |

| IS Variation | Inconsistent pipetting or matrix effects. | Use a positive displacement pipette for plasma. Check for hemolysis in samples (red coloration). |

| Peak Tailing | Secondary interactions with column silanols. | Ensure Mobile Phase contains Ammonium Acetate (5-10 mM) to mask silanols. |

References

-

Xu, X. S., et al. (2012). "Liquid chromatography and tandem mass spectrometry method for the quantitative determination of saxagliptin and its major pharmacologically active 5-monohydroxy metabolite in human plasma." Journal of Chromatography B.

-

Batta, N., et al. (2014). "A Rapid and Sensitive LC-MS/MS Assay for the Determination of Saxagliptin and its Active Metabolite 5-Hydroxy Saxagliptin in Human Plasma."[3][9] Drug Research.

-

FDA Guidance for Industry (2018). "Bioanalytical Method Validation." U.S. Food and Drug Administration.[4][7][9][10]

-

SynZeal. "Saxagliptin-13C3 Reference Standard Data." [11]

Sources

- 1. Liquid chromatography and tandem mass spectrometry method for the quantitative determination of saxagliptin and its major pharmacologically active 5-monohydroxy metabolite in human plasma: method validation and overcoming specific and non-specific binding at low concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. pdf.journalagent.com [pdf.journalagent.com]

- 4. Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. The synthesis of (14)C-labeled, (13)CD2-labeled saxagliptin, and its (13)CD2-labeled 5-hydroxy metabolite - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Simultaneous Estimation of Saxagliptin and Dapagliflozin in Human Plasma by Validated High Performance Liquid Chromatography - Ultraviolet Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 9. A rapid and sensitive LC-MS/MS assay for the determination of saxagliptin and its active metabolite 5-hydroxy saxagliptin in human plasma and its application to a pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. accessdata.fda.gov [accessdata.fda.gov]

- 11. Saxagliptin-13C3 | 1246812-44-1 | SynZeal [synzeal.com]

The Gold Standard in Bioanalysis: A Guide to Pharmacokinetic Studies Using Hydroxy Saxagliptin-¹³C₃

Introduction: The Pursuit of Precision in Pharmacokinetics

In the landscape of drug development, a thorough understanding of a compound's pharmacokinetic (PK) profile is paramount. For Saxagliptin, a potent dipeptidyl peptidase-4 (DPP-4) inhibitor for the treatment of type 2 diabetes, this understanding must extend to its major active metabolite, 5-hydroxy saxagliptin.[1][2] This metabolite is not merely a byproduct; it is a pharmacologically active entity, contributing significantly to the drug's overall therapeutic effect.[2][3] The metabolism of Saxagliptin to 5-hydroxy saxagliptin is primarily mediated by cytochrome P450 3A4/5 (CYP3A4/5).[4] Accurate quantification of both the parent drug and its active metabolite in biological matrices is therefore critical for a complete PK assessment.

The "gold standard" for quantitative bioanalysis is liquid chromatography-tandem mass spectrometry (LC-MS/MS), prized for its sensitivity and specificity. However, the inherent variability in sample preparation and the phenomenon of matrix effects can compromise the accuracy and precision of LC-MS/MS data.[5][6] To counteract these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) is the universally recommended approach by regulatory bodies like the FDA and EMA.[7][8] A SIL-IS is the ideal internal standard because it shares near-identical physicochemical properties with the analyte, ensuring it behaves similarly during extraction, chromatography, and ionization, thus providing the most effective normalization.[5][9]

This application note provides a comprehensive guide to the use of Hydroxy Saxagliptin-¹³C₃ as an internal standard for the accurate quantification of 5-hydroxy saxagliptin in plasma samples. We will delve into the causality behind experimental choices, provide a detailed, field-proven protocol, and ground our recommendations in authoritative regulatory guidelines.

The Rationale for Hydroxy Saxagliptin-¹³C₃ in Pharmacokinetic Analysis

The selection of an appropriate internal standard is a critical decision in the development of a robust bioanalytical method. Hydroxy Saxagliptin-¹³C₃ is an exemplary choice for the quantification of 5-hydroxy saxagliptin for several key reasons:

-

Physicochemical Equivalence: By incorporating three ¹³C atoms, the mass of the molecule is increased by 3 Daltons. This mass shift is sufficient for differentiation by the mass spectrometer, yet it does not significantly alter the chemical and physical properties of the molecule.[9][10] This means that Hydroxy Saxagliptin-¹³C₃ will co-elute with the unlabeled analyte and exhibit identical behavior during sample extraction and ionization, effectively compensating for any variability in these steps.

-

Mitigation of Matrix Effects: Matrix effects, the suppression or enhancement of ionization by co-eluting components from the biological matrix, are a significant source of imprecision in LC-MS/MS analysis.[6] Because the SIL-IS is affected by matrix effects to the same extent as the analyte, the ratio of their peak areas remains constant, ensuring accurate quantification.

-

Enhanced Precision and Accuracy: The use of a SIL-IS leads to more robust and reliable pharmacokinetic data, which is essential for making critical decisions in drug development. This approach is strongly advocated by international regulatory guidelines, such as the ICH M10, which emphasizes the need for well-characterized and appropriately validated bioanalytical methods.[5][11][12]

Metabolic Pathway and Bioanalytical Workflow

The following diagram illustrates the metabolic conversion of Saxagliptin to its active metabolite, 5-hydroxy saxagliptin, and the subsequent bioanalytical workflow for its quantification using Hydroxy Saxagliptin-¹³C₃.

Caption: Metabolic pathway of Saxagliptin and the bioanalytical workflow.

Pharmacokinetic Parameters of Saxagliptin and 5-hydroxy saxagliptin

The following table summarizes key pharmacokinetic parameters for Saxagliptin and its active metabolite, 5-hydroxy saxagliptin, in healthy subjects following a single 5 mg oral dose.

| Parameter | Saxagliptin | 5-hydroxy saxagliptin | Reference |

| Cmax (ng/mL) | 24 | 47 | [4] |

| AUC (ng·h/mL) | 78 | 214 | [4] |

| Tmax (hours) | 2 | 4 | [4] |

| Half-life (hours) | ~2.5 | ~3.1 | [2] |

Detailed Protocol: Quantification of 5-hydroxy saxagliptin in Human Plasma

This protocol is designed to be a robust and reliable method for the quantification of 5-hydroxy saxagliptin in human plasma, adhering to the principles outlined in the ICH M10 guideline on bioanalytical method validation.[11][12]

Materials and Reagents

-

5-hydroxy saxagliptin analytical standard

-

Hydroxy Saxagliptin-¹³C₃ (Internal Standard)

-

Human plasma (with anticoagulant, e.g., K₂EDTA)

-

Acetonitrile (HPLC or LC-MS grade)

-

Methanol (HPLC or LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ammonium formate (LC-MS grade)

-

Water (deionized, 18 MΩ·cm or higher)

-

Solid Phase Extraction (SPE) cartridges (e.g., Oasis MCX)[10]

Preparation of Stock and Working Solutions

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 5-hydroxy saxagliptin and Hydroxy Saxagliptin-¹³C₃ in methanol to prepare individual stock solutions of 1 mg/mL.

-

Working Standard Solutions: Serially dilute the 5-hydroxy saxagliptin primary stock solution with 50:50 (v/v) acetonitrile:water to prepare working standards for the calibration curve and quality control (QC) samples.

-

Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the Hydroxy Saxagliptin-¹³C₃ primary stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.

Preparation of Calibration Curve and Quality Control Samples

-

Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve a concentration range of, for example, 0.2 to 100 ng/mL.[13]

-

Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in blank human plasma.

Sample Preparation: Solid Phase Extraction (SPE)

This SPE protocol is adapted from established methods for the extraction of Saxagliptin and its metabolites from plasma.[10][14]

-

Sample Pre-treatment: To a 200 µL aliquot of plasma sample (calibration standard, QC, or unknown), add 20 µL of the internal standard working solution (100 ng/mL Hydroxy Saxagliptin-¹³C₃). Vortex for 10 seconds. Add 200 µL of 2% formic acid in water and vortex again.

-

SPE Cartridge Conditioning: Condition the SPE cartridges by passing 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

-

Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in 200 µL of the mobile phase.

Caption: Solid Phase Extraction (SPE) workflow for plasma samples.

UPLC-MS/MS Conditions

The following are typical starting conditions that should be optimized for your specific instrumentation.

| Parameter | Setting |

| UPLC System | Waters ACQUITY UPLC or equivalent |

| Column | ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm or equivalent[15] |

| Mobile Phase A | 0.1% Formic acid in water |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.4 mL/min |

| Gradient | Start at 5% B, ramp to 95% B over 2.5 min, hold for 1 min, return to initial conditions |

| Injection Volume | 5-10 µL |

| Column Temperature | 40°C |

| Mass Spectrometer | Waters Xevo TQ-S or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Capillary Voltage | 3.0 kV |

| Desolvation Temp. | 550°C |

| MRM Transitions | See table below |

Mass Spectrometry Parameters (MRM Transitions)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Cone Voltage (V) | Collision Energy (eV) |

| 5-hydroxy saxagliptin | 332.3 | 196.2 | 100 | 30 | 20 |

| Hydroxy Saxagliptin-¹³C₃ (IS) | 335.3 | 199.2 | 100 | 30 | 20 |

Note: Cone voltage and collision energy should be optimized for the specific instrument used. The precursor ion for Hydroxy Saxagliptin-¹³C₃ is deduced based on a +3 Da shift from the unlabeled analyte.[10]

Data Analysis and Method Validation

-

Quantification: The concentration of 5-hydroxy saxagliptin in unknown samples is determined from the calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.

-

Method Validation: The bioanalytical method must be fully validated according to the ICH M10 guideline.[11][12] This includes, but is not limited to, assessing the following parameters:

-

Selectivity and Specificity

-

Matrix Effect

-

Calibration Curve Linearity and Range

-

Accuracy and Precision

-

Carry-over

-

Dilution Integrity

-

Analyte Stability (in-process, freeze-thaw, long-term)

-

Conclusion: Ensuring Data Integrity in Drug Development

The use of Hydroxy Saxagliptin-¹³C₃ as a stable isotope-labeled internal standard is integral to the development of a robust, reliable, and regulatory-compliant bioanalytical method for the quantification of 5-hydroxy saxagliptin. By providing a means to correct for inherent variability in the analytical process, this approach ensures the generation of high-quality pharmacokinetic data. The detailed protocol and validation framework presented here, grounded in established scientific principles and regulatory expectations, provide a clear path for researchers, scientists, and drug development professionals to confidently assess the pharmacokinetic profile of this critical active metabolite, ultimately contributing to safer and more effective therapeutic strategies.

References

-

Simultaneous Quantification of Saxagliptin, 5-Hydroxy Saxagliptin, and Dapagliflozin in Human Plasma Using SPE and UPLC-MS/MS Analysis. Waters Corporation. [Link]

-

Pilli, N. R., Inamadugu, J. K., Mullangi, R., et al. (2016). LC-MS/MS analysis of metformin, saxagliptin and 5-hydroxy saxagliptin in human plasma and its pharmacokinetic study with a fixed-dose formulation in healthy Indian subjects. Journal of Pharmaceutical and Biomedical Analysis, 125, 199-207. [Link]

-

Xu, X. S., Demers, R., Gu, H., et al. (2012). Liquid chromatography and tandem mass spectrometry method for the quantitative determination of saxagliptin and its major pharmacologically active 5-monohydroxy metabolite in human plasma: method validation and overcoming specific and non-specific binding at low concentrations. Journal of Chromatography B, 889-890, 77-86. [Link]

-

Boulton, D. W. (2016). Clinical Pharmacokinetics and Pharmacodynamics of Saxagliptin, a Dipeptidyl Peptidase-4 Inhibitor. Clinical Pharmacokinetics, 55(1), 13-26. [Link]

-

Larsen, M. (2023). Using Stable Isotopes to Evaluate Drug Metabolism Pathways. Journal of Pharmaceutical Sciences & Emerging Drugs, 11(1). [Link]

-

Li, M., et al. (2024). Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus. Pharmacological Research - Modern Chinese Medicine, 11, 100375. [Link]

-

Patel, B. N., et al. (2022). Development and validation of UPLC-MS/MS method for estimation of Saxagliptin in bulk and tablet dosage forms. Journal of Research in Pharmacy, 26(4), 1109-1116. [Link]

-

ICH M10 on bioanalytical method validation. European Medicines Agency. [Link]

-

Sridhar, L., et al. (2014). LC-ESI-MS/MS studies on saxagliptin and its forced degradation products. Analytical Methods, 6(20), 8344-8354. [Link]

-

Mandić, L., et al. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Molecules, 28(20), 7087. [Link]

-

Metabolite Extraction and Derivatization of Plasma/ Serum Samples for High Resolution GC-MS- based Metabolomics. protocols.io. [Link]

-

ICH M10 Bioanalytical Method Validation & Study Sample Analysis. ProPharma Group. [Link]

-

Multi-Omics Compatible Protocols for Preparation and Extraction of Biological Samples for Wide Coverage in Untargeted Metabolomics. Agilent. [Link]

-

ONGLYZA (saxagliptin) tablets, for oral use - Label. U.S. Food and Drug Administration. [Link]

-

ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. World Health Organization. [Link]

-

Li, M., et al. (2024). Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus. Pharmacological Research - Modern Chinese Medicine, 11, 100375. [Link]

-

Hot Topic Discussion on the Implementation of the ICH M10 Bioanalytical Method Validation Guideline-1 year Later. (2024). The AAPS Journal, 26(5), 101. [Link]

-

Internal Standard Options for Peptide LC-MS Quantification - Part 1. Waters Corporation. [Link]

Sources

- 1. Pharmacokinetic/Pharmacodynamic modelling of Saxagliptin and its active metabolite, 5-hydroxy Saxagliptin in rats with Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 2. drugs.com [drugs.com]

- 3. researchgate.net [researchgate.net]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. ICH M10 on bioanalytical method validation - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. m.youtube.com [m.youtube.com]

- 7. Simultaneous Estimation of Saxagliptin and Dapagliflozin in Human Plasma by Validated High Performance Liquid Chromatography - Ultraviolet Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. lcms.cz [lcms.cz]

- 11. database.ich.org [database.ich.org]

- 12. propharmagroup.com [propharmagroup.com]

- 13. Liquid chromatography and tandem mass spectrometry method for the quantitative determination of saxagliptin and its major pharmacologically active 5-monohydroxy metabolite in human plasma: method validation and overcoming specific and non-specific binding at low concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. LC-MS/MS analysis of metformin, saxagliptin and 5-hydroxy saxagliptin in human plasma and its pharmacokinetic study with a fixed-dose formulation in healthy Indian subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. dergipark.org.tr [dergipark.org.tr]

Precision Bioanalysis of Saxagliptin: Internal Standard Selection & Stability-Indicating Protocols

Abstract

Saxagliptin (Onglyza) presents a unique bioanalytical challenge due to its propensity for intramolecular cyclization into a cyclic amidine species under specific pH and temperature conditions. This instability renders standard "analog" internal standard (IS) strategies risky. This guide details the selection criteria for Internal Standards in Saxagliptin bioanalysis, emphasizing the necessity of Stable Isotope Labeled (SIL) analogs that track not just ionization and recovery, but also degradation kinetics. We provide a self-validating LC-MS/MS protocol designed to quantify Saxagliptin and its active metabolite (5-hydroxy saxagliptin) with high rigor.

Part 1: The Internal Standard Decision Matrix

In high-stakes PK/PD studies, the choice of Internal Standard is often the single point of failure. For Saxagliptin, the decision is governed by three critical physicochemical pillars: Cyclization Kinetics , Matrix Effect Compensation , and Isotopic Fidelity .

The Stability Imperative: Tracking Cyclization

Saxagliptin contains a primary amine and a nitrile group.[1] Under stress (basic pH, heat, or prolonged storage), the amine nucleophilically attacks the nitrile, forming a Cyclic Amidine (therapeutically inactive).[1]

-

The Problem: If 5% of your Saxagliptin degrades to Cyclic Amidine during sample processing, and your IS is a structural analog (e.g., Sitagliptin) that does not degrade, your final calculated concentration will be falsely low (-5%).

-

The Solution: A SIL-IS (e.g., Saxagliptin-13C-d2 ) possesses the exact same reactive moieties. If the analyte cyclizes, the IS cyclizes at the same rate. The ratio of Analyte/IS remains constant, preserving quantification accuracy despite degradation.

Criteria for Selection

Use the following decision matrix to validate your IS candidate.

| Criterion | Requirement | Scientific Rationale |

| Chemical Structure | Identical (SIL) | Must replicate the intramolecular cyclization pathway (Amine |

| Labeling Position | Metabolically Stable | Labels ( |

| Mass Shift | Saxagliptin contains chlorine isotopes naturally. A shift of only +1 or +2 Da risks isotopic overlap (cross-talk) from the natural M+2 peak. | |

| Retention Time | Co-eluting | Must elute exactly with the analyte to experience the exact same matrix suppression/enhancement zones. |

Visualizing the Selection Logic

The following decision tree outlines the logical flow for accepting or rejecting an IS for Saxagliptin.

Figure 1: Decision logic for selecting an Internal Standard for chemically unstable analytes like Saxagliptin.

Part 2: Self-Validating Experimental Protocol

This protocol uses Saxagliptin-13C-d2 (or similar SIL-IS) and includes a "Stress-Tracking" validation step to prove the IS compensates for instability.

A. Reagents & Materials[2][3][4]

-

Analyte: Saxagliptin (SAXA) and 5-Hydroxy Saxagliptin (5-OH-SAXA).[2][3][4]

-

Internal Standard: Saxagliptin-13C-d2 (IS-SAXA) and 5-OH-Saxagliptin-d2 (IS-MET).

-

Matrix: K2EDTA Human Plasma.

-

Extraction: Oasis MCX (Mixed-mode Cation Exchange) SPE cartridges.

B. Sample Preparation (SPE Workflow)

Solid Phase Extraction (SPE) is preferred over Liquid-Liquid Extraction (LLE) to allow for a wash step that removes phospholipids, which cause matrix effects.

-

Aliquot: Transfer 200 µL plasma to a 96-well plate.

-

IS Spike: Add 20 µL of IS working solution (500 ng/mL). Vortex.

-

Acidification: Add 200 µL 2% Formic Acid (aq). Crucial: Acidic pH stabilizes Saxagliptin against cyclization.

-

Conditioning: Condition MCX plate with 1 mL Methanol, then 1 mL Water.

-

Loading: Load pre-treated sample.

-

Wash 1: 1 mL 2% Formic Acid (removes proteins/acidic interferences).

-

Wash 2: 1 mL Methanol (removes neutrals/hydrophobic interferences).

-

Elution: 500 µL 5% Ammonium Hydroxide in Methanol.

-

Warning: High pH elution promotes cyclization. Evaporate and reconstitute immediately.

-

-

Reconstitution: Evaporate under N2 at 40°C. Reconstitute in 100 µL Mobile Phase (90:10 Buffer:ACN).

C. LC-MS/MS Parameters[3][5][6][8][9][10]

-

Column: C18 (e.g., Waters XBridge or ACE 5CN), 2.1 x 50 mm, 3.5 µm.

-

Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile (ACN).[2]

-

Gradient:

-

0.0 min: 10% B

-

2.5 min: 90% B

-

3.0 min: 90% B

-

3.1 min: 10% B (Re-equilibration)

-

-

Detection: ESI+ (Positive Mode), MRM.

MRM Table:

| Compound | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) |

| Saxagliptin | 316.2 | 180.2 | 30 | 25 |

| Saxagliptin-13C-d2 (IS) | 319.2 | 183.2 | 30 | 25 |

| 5-OH Saxagliptin | 332.3 | 196.2 | 32 | 28 |

D. The "Stress-Tracking" Validation Experiment

This experiment proves your IS works.

-

Prepare QC Samples: Low QC (LQC) and High QC (HQC).

-

Stress Induction: Take one set of QCs and leave them on the benchtop at room temperature for 4 hours (forcing partial cyclization). Keep the control set at 4°C.

-

Process & Analyze: Process both sets using the protocol above.

-

Calculation:

-

Calculate the Area Ratio (Analyte Area / IS Area) for both sets.

-

Pass Criteria: The Area Ratio of the "Stressed" samples must be within ±15% of the "Control" samples, even if the absolute Area counts of the Analyte have dropped due to degradation.

-

Explanation: If Analyte drops by 20%, IS should also drop by ~20%, keeping the ratio constant.

-

Part 3: Mechanism of Action & Data Interpretation

Understanding the degradation pathway is essential for troubleshooting. The diagram below illustrates the competition between the analytical pathway and the degradation pathway.

Figure 2: Parallel degradation pathways of Saxagliptin and its SIL-IS. Because the IS degrades at the same rate, the ratio entering the MS remains valid for quantification.

Data Summary: SIL-IS vs. Analog IS

The table below summarizes why SIL-IS is the only viable option for regulatory submission.

| Feature | Stable Isotope Labeled (SIL) IS | Structural Analog IS |

| Retention Time | Identical to Analyte | Different (Shifted) |

| Matrix Effect | Compensates perfectly (Co-elutes) | Fails to compensate (Elutes in different matrix zone) |

| Degradation Tracking | Yes (Tracks cyclization) | No (Stable, does not track loss) |

| Recovery Variance | Compensates for SPE loss | Variable compensation |

| Regulatory Risk | Low (Gold Standard) | High (Requires extensive justification) |

References

-

FDA Guidance for Industry. (2018). Bioanalytical Method Validation M10. U.S. Food and Drug Administration.[3][5][6][7] [Link]

-